2,3-Dihydrofuro[3,2-b]pyridine
Overview
Description
2,3-Dihydrofuro[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system containing both furan and pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3-dihydrofuro[3,2-b]pyridine involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Another approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This method utilizes potassium hydroxide as a catalyst and proceeds under mild conditions to yield multi-substituted dihydrofuropyridine derivatives in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of precursor molecules using sodium borohydride.
Substitution: The furan and pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Sodium Borohydride: Used for the reduction of precursor molecules to form the dihydrofuro[3,2-b]pyridine structure.
Potassium Hydroxide: Acts as a catalyst in the base-catalyzed cascade synthesis.
Major Products Formed
The major products formed from these reactions are multi-substituted dihydrofuropyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,3-dihydrofuro[3,2-b]pyridine exerts its effects is primarily related to its interaction with biological targets such as nicotinic and melatonin receptors . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways involved depend on the specific biological context and the nature of the receptor interactions .
Comparison with Similar Compounds
2,3-Dihydrofuro[3,2-b]pyridine can be compared with other similar compounds, such as:
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with similar biological activity.
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles:
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQPPHJEYPUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573800 | |
Record name | 2,3-Dihydrofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95837-09-5 | |
Record name | 2,3-Dihydrofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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